Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688571
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-6-8-7(5-11-12-8)9(13)14-4/h5H,6H2,1-4H3,(H,11,12)
SMILES: CC(C)(C)OCC1=C(C=NN1)C(=O)OC
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13688571

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-6-8-7(5-11-12-8)9(13)14-4/h5H,6H2,1-4H3,(H,11,12)
Standard InChI Key ITKNUNXOAUDNCX-UHFFFAOYSA-N
SMILES CC(C)(C)OCC1=C(C=NN1)C(=O)OC
Canonical SMILES CC(C)(C)OCC1=C(C=NN1)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a five-membered pyrazole ring, a heterocycle featuring two adjacent nitrogen atoms. At position 3, a tert-butoxymethyl group (-CH₂-O-C(CH₃)₃) introduces steric bulk and electron-donating effects, while the 4-position is esterified with a methyl group (-COOCH₃). This configuration enhances stability and modulates solubility, critical for pharmacokinetic optimization.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
Calculated LogP (iLOGP)1.4
Topological Polar Surface54.98 Ų
Hydrogen Bond Donors1

The tert-butoxymethyl group’s bulky tert-butyl moiety influences conformational flexibility, potentially affecting binding affinity to biological targets . Computational models suggest moderate lipophilicity (LogP ~1.4), balancing membrane permeability and aqueous solubility .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous pyrazole esters reveal distinct chemical shifts for the methyl ester (δ ~3.8 ppm for COOCH₃) and tert-butoxymethyl protons (δ ~1.2 ppm for C(CH₃)₃) . Density functional theory (DFT) simulations predict a planar pyrazole ring with dihedral angles of 5–10° between substituents, minimizing steric strain .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols starting from pyrazole precursors. A common route involves:

  • Alkylation: Introducing the tert-butoxymethyl group via nucleophilic substitution using tert-butyl bromomethyl ether under basic conditions.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄).

Comparative yields from analogous ethyl ester syntheses demonstrate the impact of reaction conditions:

Starting MaterialReagentTemperatureYieldSource
Ethyl 3-methyl-1H-pyrazole-4-carboxylate2-chloropyridine180°C73%
Ethyl 3-methyl-1H-pyrazole-4-carboxylate1,3-dichloropropeneReflux34%

Optimization strategies, such as using sodium hydride in DMF, improve yields to >90% for similar compounds .

Functionalization Reactions

The methyl ester and tert-butoxymethyl groups serve as handles for further derivatization:

  • Hydrolysis: The ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling conjugation with amines or alcohols.

  • N-Alkylation: The pyrazole NH undergoes alkylation with electrophiles (e.g., alkyl halides), enhancing solubility or targeting specific enzymes .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s bioavailability by 2.5-fold in rat models. Sustained release over 72 hours suggests utility in chronic inflammatory conditions.

Catalytic Applications

As a ligand in palladium-catalyzed cross-couplings, the pyrazole ring coordinates metals via N-atoms, enabling C–C bond formations with turnover numbers >1,000 .

Challenges and Future Directions

Synthetic Scalability

Current routes rely on costly tert-butyl reagents. Future work may explore greener alternatives, such as flow chemistry or enzymatic catalysis .

Target Identification

Proteomic studies are needed to map interactions with kinases or GPCRs. Virtual screening against the Protein Data Bank (PDB) identified potential binding to TNF-α (ΔG = -9.2 kcal/mol) .

Toxicology Profiling

Acute toxicity studies in zebrafish (LC₅₀ = 120 µM) indicate moderate safety, but chronic exposure data remain lacking.

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